molecular formula C24H17ClN2O3 B10881330 2-(4-chlorophenyl)-2-oxoethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate

2-(4-chlorophenyl)-2-oxoethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate

Cat. No.: B10881330
M. Wt: 416.9 g/mol
InChI Key: NLWCENGMTMIHNW-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-2-oxoethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-2-oxoethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved by the condensation of hydrazine with a 1,3-diketone, such as acetylacetone, in the presence of an acid catalyst.

    Introduction of the Carboxylate Group: The pyrazole intermediate is then reacted with ethyl chloroformate to introduce the carboxylate group.

    Substitution with 4-Chlorophenyl Group: The final step involves the substitution of the ethyl group with a 4-chlorophenyl group using a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-chlorophenyl)-2-oxoethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, potentially leading to the development of new drugs.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyl-1H-pyrazole-4-carboxylate: Lacks the 4-chlorophenyl group, which may affect its biological activity.

    2-(4-Methylphenyl)-2-oxoethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate: Similar structure but with a methyl group instead of a chlorine atom, potentially altering its reactivity and biological properties.

Uniqueness

The presence of the 4-chlorophenyl group in 2-(4-chlorophenyl)-2-oxoethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate imparts unique chemical and biological properties. This group can influence the compound’s reactivity, solubility, and ability to interact with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C24H17ClN2O3

Molecular Weight

416.9 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 1,3-diphenylpyrazole-4-carboxylate

InChI

InChI=1S/C24H17ClN2O3/c25-19-13-11-17(12-14-19)22(28)16-30-24(29)21-15-27(20-9-5-2-6-10-20)26-23(21)18-7-3-1-4-8-18/h1-15H,16H2

InChI Key

NLWCENGMTMIHNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C(=O)OCC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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